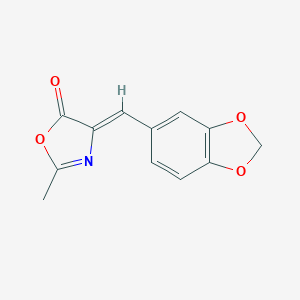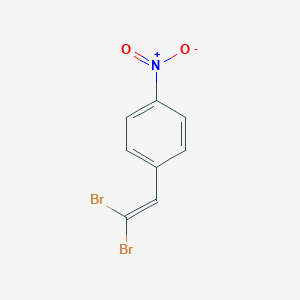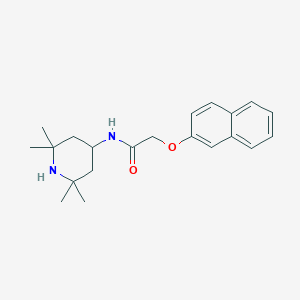![molecular formula C19H15ClN4O B242313 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol, also known as CMPD1, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It belongs to the class of imidazo[1,2-a]pyrimidines, which are known to have various biological activities, including anti-inflammatory, antitumor, and antiviral properties. CMPD1 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which is a key regulator of the immune response and inflammation. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and the subsequent downregulation of pro-inflammatory gene expression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the downregulation of adhesion molecules, and the inhibition of cell proliferation and migration. These effects suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol in lab experiments is its high potency and selectivity for the NF-κB signaling pathway. This allows for the specific inhibition of NF-κB activation without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol, including the investigation of its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions. Further studies are needed to determine the optimal dosing and administration of this compound, as well as its safety and toxicity profiles. Additionally, the development of novel analogs of this compound with improved solubility and efficacy may lead to the discovery of more potent and selective inhibitors of the NF-κB signaling pathway.
Synthesis Methods
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol can be synthesized using a multi-step process involving the reaction of 3-chloro-4-methylaniline with imidazo[1,2-a]pyrimidine-2-carbaldehyde, followed by the reaction with 4-hydroxybenzaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in high purity.
Scientific Research Applications
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has been used in various scientific studies to investigate its potential therapeutic applications. One of the main areas of research has been its role as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and asthma.
Properties
Molecular Formula |
C19H15ClN4O |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-[3-(3-chloro-4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C19H15ClN4O/c1-12-3-6-14(11-16(12)20)22-18-17(13-4-7-15(25)8-5-13)23-19-21-9-2-10-24(18)19/h2-11,22,25H,1H3 |
InChI Key |
RMNUTBHBBCRXJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)


![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)




![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)



![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)
